molecular formula C15H16O3 B14390959 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one CAS No. 88538-26-5

2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one

Cat. No.: B14390959
CAS No.: 88538-26-5
M. Wt: 244.28 g/mol
InChI Key: YHPCMNDDJWAJCQ-UHFFFAOYSA-N
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Description

2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one is a complex organic compound with the molecular formula C20H18O4. This compound is known for its unique structure, which includes a pyrano3,2-cbenzopyran core with multiple methyl substitutions. It is also referred to by other names such as Cyclocoumarol and Methanopyranorin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one typically involves the reaction of 3-(1-phenyl-3-oxobutyl)-4-hydroxychromen-2-one (Warfarin) with methanol in the presence of concentrated hydrochloric acid. The reaction mixture is refluxed for an hour and then allowed to crystallize under anaerobic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation that can be scaled up for industrial purposes, involving similar reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield simpler alcohols or hydrocarbons .

Scientific Research Applications

2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anticoagulant properties.

    Medicine: Some derivatives of this compound are explored for their therapeutic potential, particularly in the treatment of blood clotting disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticoagulant properties are due to its ability to inhibit vitamin K epoxide reductase, an enzyme crucial for blood clotting .

Comparison with Similar Compounds

Similar Compounds

  • Cyclocoumarol
  • Methanopyranorin
  • Anticoagulans 63
  • Cumopyran
  • Cumopyrin

Uniqueness

What sets 2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano3,2-cbenzopyran-5-one apart from similar compounds is its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

88538-26-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

2,2,9-trimethyl-3,4-dihydropyrano[3,2-c]chromen-5-one

InChI

InChI=1S/C15H16O3/c1-9-4-5-12-11(8-9)13-10(14(16)17-12)6-7-15(2,3)18-13/h4-5,8H,6-7H2,1-3H3

InChI Key

YHPCMNDDJWAJCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C3=C2OC(CC3)(C)C

Origin of Product

United States

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